molecular formula C15H13FO B14872420 1-(4-Fluoro-3-methylphenyl)-2-phenylethanone

1-(4-Fluoro-3-methylphenyl)-2-phenylethanone

Cat. No.: B14872420
M. Wt: 228.26 g/mol
InChI Key: YKLZEMOGUSQBNK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-2-phenylethanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, making it a substituted phenyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)-2-phenylethanone typically involves the reaction of 4-fluoro-3-methylacetophenone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and methyl groups on the phenyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 1-(4-fluoro-3-methylphenyl)-2-phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-2-phenylethanone involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-3-methylphenyl)-2-phenylethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of fluoro and methyl groups makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications.

Properties

Molecular Formula

C15H13FO

Molecular Weight

228.26 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)-2-phenylethanone

InChI

InChI=1S/C15H13FO/c1-11-9-13(7-8-14(11)16)15(17)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

YKLZEMOGUSQBNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC2=CC=CC=C2)F

Origin of Product

United States

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